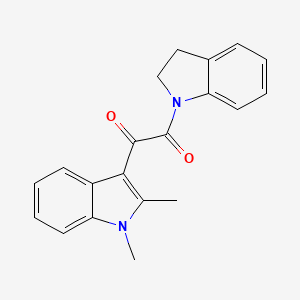

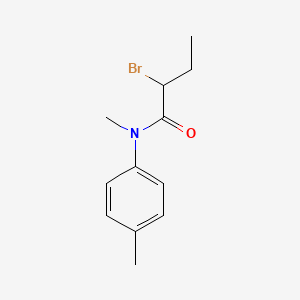

![molecular formula C12H7N3S B2773986 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile CAS No. 528522-91-0](/img/structure/B2773986.png)

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile” is a chemical compound with the CAS Number: 528522-91-0. It has a molecular weight of 225.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile” is 1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2 .Physical And Chemical Properties Analysis

“4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile” is a powder at room temperature .Applications De Recherche Scientifique

- Applications : Researchers have explored the use of regioselective nitrilases for the synthesis of compounds like 1,5-dimethyl-2-piperidone (1,5-DMPD) , atorvastatin , gabapentin , ®-baclofen , and (S)-pregabalin . These enzymes offer advantages over traditional chemical routes, including mild reaction conditions, environmental friendliness, and excellent regioselectivity.

- ChemScene , a chemical supplier, provides 4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile (CAS 528522-91-0) for custom synthesis and bulk manufacturing . Researchers can explore its applications in designing novel compounds or optimizing existing processes.

- Mechanism : The formation of the cyanomethyl radical from acetonitrile leads to intriguing reactions. For instance, it attacks coumarin derivatives, resulting in the production of target compounds .

Organic Synthesis and Regioselective Nitrilases

Custom Synthesis and Bulk Manufacturing

Radical Chemistry and Coumarin Derivatives

Safety and Hazards

The safety information for “4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

The primary target of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase plays a crucial role in the hydrolysis of nitriles into corresponding carboxylic acids .

Mode of Action

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile interacts with nitrilase, which catalyzes the hydrolysis of one cyano group of dinitriles into corresponding cyanocarboxylic acids . This reaction is virtually impossible by chemical hydrolysis .

Biochemical Pathways

The biochemical pathway primarily affected by 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is the nitrilase-mediated biocatalysis reaction . The downstream effects of this pathway include the production of cyanocarboxylic acids from dinitriles .

Result of Action

The result of the action of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is the production of cyanocarboxylic acids from dinitriles . This reaction is of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .

Action Environment

The action of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is influenced by environmental factors such as the presence and concentration of the nitrilase enzyme . Additionally, the compound’s regioselectivity is affected by the carbon chain lengths and substituent group positions of substrates .

Propriétés

IUPAC Name |

4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCITPHNDXGZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

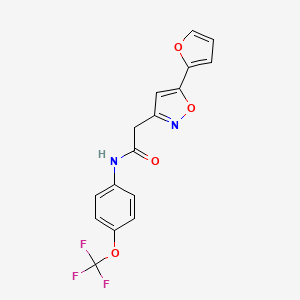

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)